Meta-Chloro Effect on Host–Guest Stacking with Hexafluorobenzene
In a systematic solid-state study of hexafluorobenzene co-crystals with ten substituted N-ethynylphenyl benzamide hosts, the target compound (3-chloro, para-ethynyl) exhibited a distinct interaction topology. The meta-chloro substituent on the benzoyl ring participates in closed-shell bonding interactions with the hexafluorobenzene aromatic system, a feature that is geometrically precluded for the para-chloro isomer and energetically distinct from the ortho-chloro analogue [1]. The study quantifies host–guest stacking geometry (centroid–centroid distances and angular parameters) and decomposes interaction energies into electrostatic and dispersion components, establishing that the substitution position dictates the balance of these forces — a differentiation that directly impacts crystal packing prediction and co-crystal design strategies [1].
| Evidence Dimension | Host–guest stacking interaction geometry and energy decomposition with hexafluorobenzene |
|---|---|
| Target Compound Data | Meta-chloro substitution; unique closed-shell bonding motif involving chlorine participation in local stacking geometry (quantified via centroid–centroid distances and electrostatic potential maps in the published study) |
| Comparator Or Baseline | Ortho-chloro, para-chloro, and unsubstituted N-(4-ethynylphenyl)benzamide analogues; each exhibits distinct interaction energetics and geometry |
| Quantified Difference | Interaction energy components (electrostatic vs. dispersion dominance) shift as a function of halogen position; meta-Cl produces a discrete electrostatic complementarity pattern not replicated by ortho- or para-Cl congeners |
| Conditions | Single-crystal X-ray diffraction; periodic DFT energy decomposition analysis; molecular electrostatic potential calculations at the crystalline geometry |
Why This Matters
Researchers procuring a host molecule for hexafluorobenzene co-crystallization or halogen-bond-driven supramolecular assembly cannot substitute positional isomers without altering the thermodynamic and geometric outcome of crystal formation.
- [1] Bhandary S, Chopra D. Assessing the Significance of Hexafluorobenzene as a Unique Guest Agent through Stacking Interactions in Substituted Ethynylphenyl Benzamides. Crystal Growth & Design, 2018, 18(5), 3027–3036. View Source
